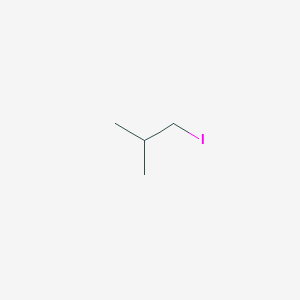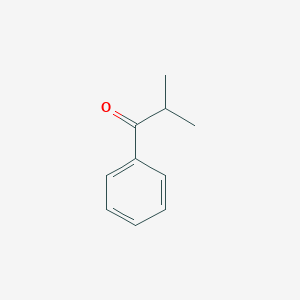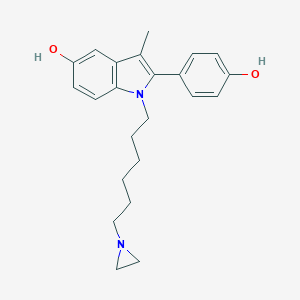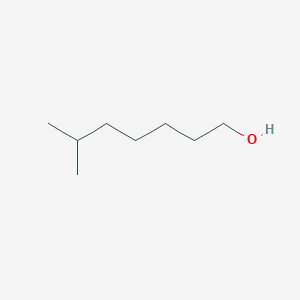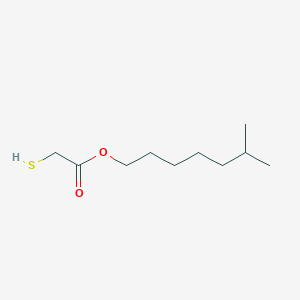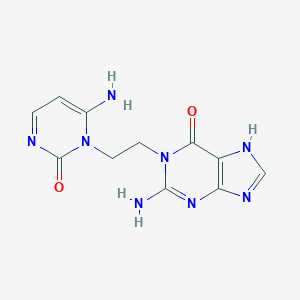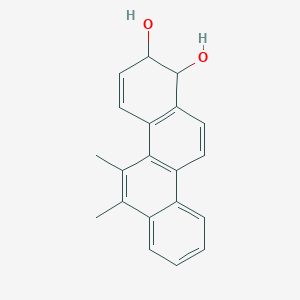
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol is a chemical compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1,2-dihydrochrysene-1,2-diol typically involves the hydrogenation of chrysene derivatives. One common method includes the use of catalytic hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired dihydro product.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its diol functionality can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.
1,2-Dihydroxychrysene: A hydroxylated derivative with similar structural features.
5,6-Dimethylchrysene: A methylated derivative with comparable properties.
Uniqueness
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
139347-84-5 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3 |
InChI-Schlüssel |
CSMHMLMIHIBHMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Kanonische SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Synonyme |
1,2-DDDC 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


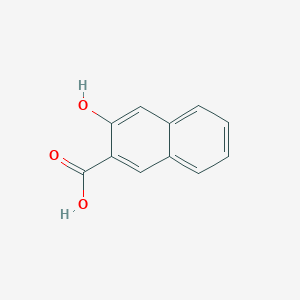
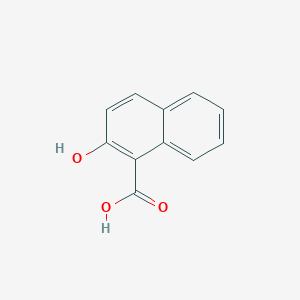
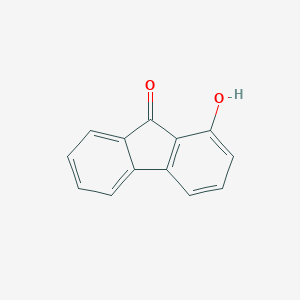
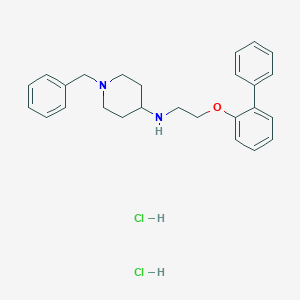
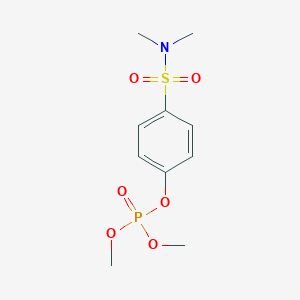
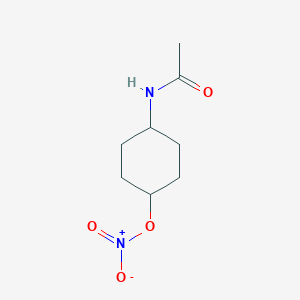
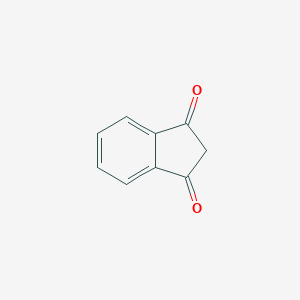
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
